Emetine hbr

CAS No.: 21026-77-7

Cat. No.: VC3243230

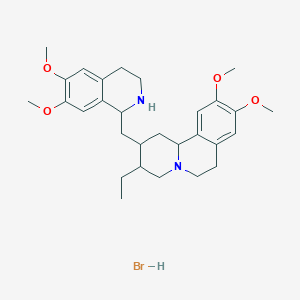

Molecular Formula: C29H41BrN2O4

Molecular Weight: 561.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21026-77-7 |

|---|---|

| Molecular Formula | C29H41BrN2O4 |

| Molecular Weight | 561.5 g/mol |

| IUPAC Name | 2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrobromide |

| Standard InChI | InChI=1S/C29H40N2O4.BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H |

| Standard InChI Key | FHNALUQESJTZNT-UHFFFAOYSA-N |

| SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br |

| Canonical SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br |

Introduction

Chemical Properties and Structure

Emetine hydrobromide is the hydrobromide salt form of emetine, a principal alkaloid derived from ipecac root (Uragoga ipecacuanha). The parent compound emetine has well-characterized properties that generally apply to its hydrobromide salt form, with some modifications in solubility and stability typical of hydrohalide salts.

Physical and Chemical Characteristics

Emetine's base structure has a molecular formula of C₂₉H₄₀N₂O₄ with a molecular weight of 517.10 g/mol . The compound demonstrates specific physical properties that influence its pharmaceutical applications and storage requirements. As with many alkaloids, the formation of the hydrobromide salt improves water solubility while maintaining pharmacological activity.

The physical properties of the parent compound include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₄₀N₂O₄ |

| Molecular Weight | 517.10000 g/mol |

| Density | 1.17 g/cm³ |

| Boiling Point | 600.3°C at 760 mmHg |

| Melting Point | 89-96°C |

| Flash Point | 316.9°C |

| LogP | 6.01210 |

| PSA | 52.19000 |

Structural Features

Emetine hydrobromide maintains the core structure of emetine, which consists of isoquinoline and tetrahydroisoquinoline ring systems connected by ethylene bridges. This complex structure contributes to its diverse pharmacological activities, particularly its ability to interact with multiple cellular targets. The addition of hydrobromic acid forms the salt through protonation of the basic nitrogen atoms in the alkaloid structure.

Historical Context and Development

Discovery and Early Applications

Emetine was initially isolated from ipecac roots, with its medicinal properties recognized long before its chemical structure was elucidated. The compound has a rich historical background in traditional medicine before its refinement into pharmaceutical formulations.

Evolution of Therapeutic Use

Early medicinal applications involved the oral administration of crude ipecac root extract, which contained several alkaloids including emetine and cephaeline . The identification of emetine as the more potent component improved treatment protocols, particularly for amoebiasis. The development of the hydrobromide salt formulation allowed for hypodermic administration, which produced less severe nausea compared to oral administration while maintaining therapeutic efficacy .

The transition from crude extracts to purified salt forms represented a significant advancement in the pharmaceutical application of this alkaloid, enabling more precise dosing and reduced side effects.

Mechanisms of Action

Emetine hydrobromide demonstrates multiple mechanisms of action across different biological systems, explaining its diverse therapeutic applications.

Protein Synthesis Inhibition

Emetine dihydrochloride hydrate (a related salt form) blocks protein synthesis in eukaryotic cells by binding to the 40S subunit of the ribosome . This mechanism underlies many of its biological effects, including antiprotozoal and anticancer activities.

NF-κB Signaling

Emetine was discovered in a screening process specifically designed to identify inhibitors of NF-κB signaling, using more than 2,800 clinically approved drugs . This inhibitory effect on the NF-κB pathway contributes to its anti-inflammatory and anti-cancer properties.

Hypoxia-Inducible Factor Regulation

Research demonstrates that emetine significantly reduces protein levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and their downstream effector pyruvate dehydrogenase kinase 1 (PDK1) . This action is particularly relevant to its effects on pulmonary arterial hypertension and cancer, both conditions characterized by dysregulated hypoxia response pathways.

RhoA/Rho-Kinase Pathway

Emetine significantly reduces the protein levels of RhoA (Ras homolog gene family, member A), Rho-kinases (ROCK1 and ROCK2), and their downstream targets cyclophilin A (CyPA) and basigin (Bsg) in pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension (PAH-PASMCs) . This mechanism contributes to its ability to reduce vascular remodeling in pulmonary hypertension.

Epigenetic Modulation

Research indicates that emetine treatment significantly reduces protein levels of bromodomain-containing protein 4 (BRD4), a key epigenetic regulator involved in cell cycle control, apoptosis, and inflammation . This action represents another dimension of emetine's multifaceted pharmacological profile.

Therapeutic Applications

Amoebiasis Treatment

Emetine's historical and primary clinical application has been as an anti-protozoal agent for treating intestinal and tissue amoebiasis . Before newer, less toxic agents became available, emetine was a mainstay treatment for these infections.

Activity Against Malaria Parasites

Laboratory studies have demonstrated significant activity against Plasmodium falciparum, with an IC50 value of 1 nM against the drug-sensitive 3D7 strain and 47 nM against K1 resistant isolates . This potency against malaria parasites suggests potential applications in addressing drug-resistant malaria, though clinical development in this area remains limited.

Acute Myeloid Leukemia

Emetine has demonstrated promising activity against acute myeloid leukemia (AML) cells, particularly targeting leukemic stem/progenitor cells that often drive disease relapse . It reduces cell viability, induces apoptosis, and promotes differentiation of AML cells while downregulating HIF-1α . In animal models, emetine (1 mg/kg) reduces both leukemia burden in xenotransplantation mouse models and the clonogenic capacity of leukemic cells .

Solid Tumors

Clinical studies have explored emetine's potential against various solid tumors, including ovarian carcinoma, B-cell lymphoma, and bladder cancers, with reports indicating effectiveness without significant side effects at therapeutic doses .

Discovery Through Screening

A comprehensive high-throughput screening of 5,562 compounds identified emetine as a potential therapeutic agent for pulmonary arterial hypertension (PAH) . This discovery represents a novel application for this long-established compound.

Experimental Evidence

Emetine inhibits the abnormal proliferation of pulmonary artery smooth muscle cells from PAH patients (PAH-PASMCs) while having minimal effects on healthy control cells . This selective action makes it particularly promising for PAH therapy.

Treatment with emetine ameliorates pulmonary hypertension in two experimental rat models, accompanied by reduced inflammatory changes in the lungs and improved right ventricular function . These preclinical findings suggest significant potential for clinical translation.

Metabolic Disorders

Experimental evidence indicates that emetine (at doses of 0.002, 0.02, 0.2, and 2 mg/kg) attenuates blood glucose levels in a dose-dependent manner and induces persistent reduction of hyperglycemia . Daily administration produces consistent effects by day 21 of treatment. Additionally, emetine improves disease severity in a spontaneous model of NOD type 1 diabetes .

Pharmacological Properties

Pharmacokinetics

The pharmacokinetic profile of emetine hydrobromide supports various administration routes, though subcutaneous and intramuscular delivery are most common for clinical applications.

Dosage and Administration

Standard dosage for anti-protozoal applications has been established as 60 mg daily, administered subcutaneously or intramuscularly for 10 days . This regimen balances efficacy against adverse effects, particularly cardiotoxicity with prolonged use.

Potency Against Molecular Targets

Research has established specific potency metrics against various molecular targets:

Experimental Applications

In Vitro Studies

Laboratory applications of emetine have generated significant insights into its mechanisms and potential therapeutic uses.

Cellular Assays

In studies with P. falciparum, dose-response curves established IC50 values of 47 nM for emetine against resistant K1 isolates, compared to 2.6 nM for dihydroartemisinin . This indicates significant antiparasitic activity even against resistant strains.

In trypanosome studies, T. b. brucei TC 221 cells exposed to different concentrations of emetine (0.02, 0.25, and 2 μM) for varying durations (30, 120, and 240 minutes) demonstrated significant growth inhibition after transfer to drug-free medium .

Molecular Pathway Analysis

High-throughput molecular analysis of emetine-treated KG-1a cells using a qPCR array of 92 genes revealed substantial changes in gene expression patterns, with 54 upregulated genes and 5 downregulated genes following treatment with 2 μM emetine for 12 hours . This comprehensive pathway analysis helps elucidate the compound's complex mechanisms of action.

Leukemia Models

In xenotransplantation mouse models of leukemia, emetine administered at 1 mg/kg reduced both leukemia burden and the clonogenic capacity of leukemic cells . These findings support the potential translation of emetine's anti-cancer properties to clinical applications.

Pulmonary Hypertension Models

Emetine treatment significantly ameliorated pulmonary hypertension in two experimental rat models, with notable reductions in inflammatory markers and improved right ventricular function . These outcomes position emetine as a candidate for repurposing in PAH therapy.

Diabetes Models

In type 1 diabetes models, emetine demonstrated dose-dependent attenuation of hyperglycemia, with consistent effects observed by day 21 of daily administration . These results suggest potential applications in metabolic disorders beyond emetine's traditional anti-infective role.

Recent Research Developments

Novel Therapeutic Targets

Recent investigations have identified emetine as a specific inhibitor of HIF-2α protein stability and transcriptional activity . This mechanism has implications for conditions characterized by pathological hypoxia response, including certain cancers and pulmonary hypertension.

Drug Repurposing Efforts

The identification of emetine as a potential therapy for pulmonary arterial hypertension through comprehensive screening represents a significant step in drug repurposing . Such approaches leverage existing safety data to accelerate potential clinical applications.

Combination Therapies

Emerging research explores the potential of combining emetine with other therapeutic agents to enhance efficacy while reducing toxicity through dose reduction. This strategy may expand the clinical utility of this historic compound in modern medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume